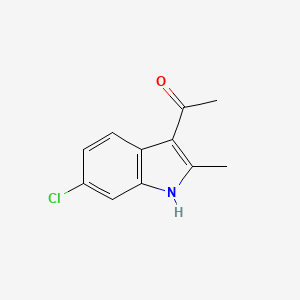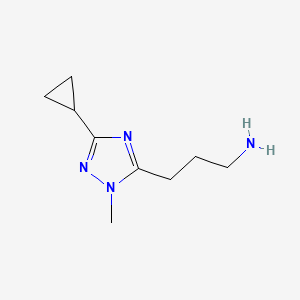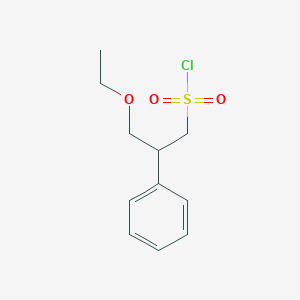
3-Ethoxy-2-phenylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2-phenylpropane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound features an ethoxy group (-OCH2CH3) and a phenyl group (a benzene ring) attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-phenylpropane-1-sulfonyl chloride typically involves the reaction of 3-ethoxy-2-phenylpropane-1-ol with thionyl chloride (SOCl2). The reaction proceeds as follows:
Starting Material: 3-Ethoxy-2-phenylpropane-1-ol.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid form. This ensures that the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-phenylpropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Conditions: Reactions are typically carried out at room temperature or under mild heating.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
3-Ethoxy-2-phenylpropane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-phenylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-2-methylpropane-1-sulfonyl chloride: Similar structure but with a methyl group instead of a phenyl group.
3-Ethoxy-2-phenylpropane-1-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
Uniqueness
3-Ethoxy-2-phenylpropane-1-sulfonyl chloride is unique due to the presence of both an ethoxy group and a phenyl group, which can influence its reactivity and the types of products formed in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15ClO3S |
|---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
3-ethoxy-2-phenylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-2-15-8-11(9-16(12,13)14)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
IBSLMFNCOABXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CS(=O)(=O)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
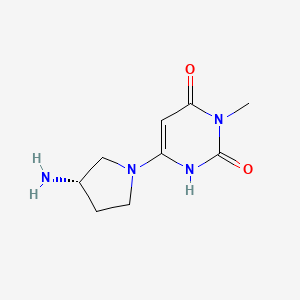
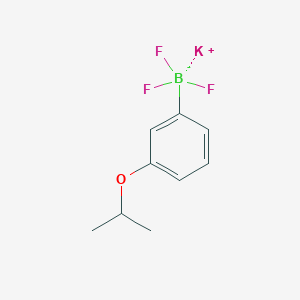
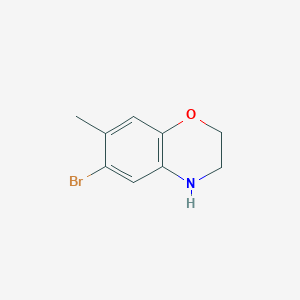
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
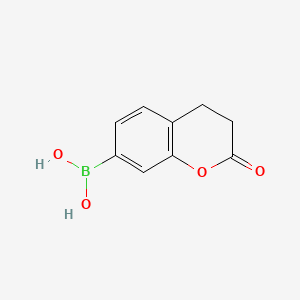
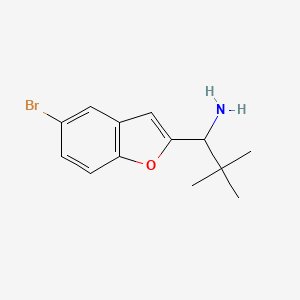
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
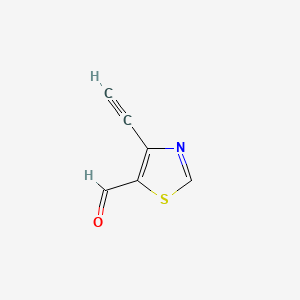
![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)
